5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound. It features a unique structure combining triazolo, pyridine, thiazolo, and pyrimidine rings, making it a subject of interest in medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Triazolo Ring: The triazolo ring can be synthesized via a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Construction of the Thiazolo Ring: The thiazolo ring is often formed through a cyclization reaction involving appropriate thioamides and α-haloketones.
Coupling Reactions: The final step involves coupling the triazolo and thiazolo intermediates with a pyrimidine derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolo ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazolo and pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine
In medicine, 5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is being investigated for its potential to treat diseases such as cancer, cardiovascular disorders, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolo-pyridine core and exhibit similar biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds have a similar thiazolo-pyrimidine structure and are used in similar applications.
Pyridine Derivatives: Various pyridine derivatives can be compared based on their biological activities and chemical properties.
Uniqueness
What sets 5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide apart is its combination of multiple heterocyclic rings, which provides a unique scaffold for drug design and development. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C14H10N6O2S |
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Molecular Weight |
326.34 g/mol |
IUPAC Name |
5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H10N6O2S/c21-12(9-7-16-14-20(13(9)22)5-6-23-14)15-8-11-18-17-10-3-1-2-4-19(10)11/h1-7H,8H2,(H,15,21) |
InChI Key |
WCVZAXYJXVHLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CN=C4N(C3=O)C=CS4 |
Origin of Product |
United States |
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